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molecular formula C13H17ClO2 B8781722 2,6-diisopropylphenyl chloroformate CAS No. 7693-49-4

2,6-diisopropylphenyl chloroformate

Cat. No. B8781722
M. Wt: 240.72 g/mol
InChI Key: OCXOOAMLBGDWQW-UHFFFAOYSA-N
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Patent
US05087726

Procedure details

2,6-Diisopropylphenol (8.9 g; 0.05 mole) was dissolved in 35 mL benzene and cooled to -3° C. after which liquid phosgene (7.0 mL condensed at -70° C.) was added dropwise maintaining a temperature range of 0° to 3° C. N,N-dimethylaniline (6.0 g; 12.2 m mole) was added dropwise and stirred at 0° C. for 15 minutes. The yellow green suspension was quenched with 5 mL water and the layers were separated. The organic portion was washed with HCl (1N, 5 mL), saturated aqueous NaCl, dried over magnesium sulfate, filtered, and concentrated to dryness to give a green liquid which was distilled affording 2,6-diisopropylphenyl chloroformate as a yellow liquid. ##STR13##
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].[C:14](Cl)([Cl:16])=[O:15].CN(C)C1C=CC=CC=1>C1C=CC=CC=1>[Cl:16][C:14]([O:13][C:5]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:10]([CH3:12])[CH3:11])=[O:15]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Name
Quantity
35 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature range of 0° to 3° C
CUSTOM
Type
CUSTOM
Details
The yellow green suspension was quenched with 5 mL water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic portion was washed with HCl (1N, 5 mL), saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a green liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC(=O)OC1=C(C=CC=C1C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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